

Physicochemical Data: Melting and Boiling Points

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Compound of Interest		
Compound Name:	1,1-Dimethylurea	
Cat. No.:	B1221719	Get Quote

The accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical substance. Impurities typically cause a depression in the melting point and a broadening of the melting range.[2] The physical properties of **1,1**-**Dimethylurea** are summarized below.

Physical Property	Value	Source
Melting Point	182 °C	PubChem[3]
Melting Point	178-183 °C	ChemicalBook[4], Sigma- Aldrich[5]
Melting Point	176-185 °C	Cenmed[6]
Boiling Point	163.08 °C	ChemicalBook (Rough Estimate)[4]

Note: The reported boiling point is a rough estimate; **1,1-Dimethylurea** may decompose at or near its boiling point under atmospheric pressure.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points.



Melting Point Determination: Capillary Method

This is the most common technique for determining the melting point of a solid organic compound.[7] It involves heating a small sample in a capillary tube at a controlled rate.[2]

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital instrument)[2]
- Glass capillary tubes (sealed at one end)[8]
- Thermometer (calibrated)
- Mortar and pestle
- Spatula
- 1,1-Dimethylurea sample (must be completely dry)[8]

Methodology:

- Sample Preparation:
 - Ensure the **1,1-Dimethylurea** sample is completely dry, as moisture can act as an impurity and depress the melting point.[8]
 - If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]
 - Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.
 [8]
 - The final packed sample height should be 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[8]



Measurement:

- Insert the prepared capillary tube into the heating block of the melting point apparatus.
- For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[2]
- For an accurate measurement, begin heating at a temperature approximately 15-20 °C below the expected melting point.
- Adjust the heating rate to a slow and steady 1-2 °C per minute as you approach the melting point. A rapid heating rate can lead to inaccurate readings.[2]
- o Observe the sample through the magnifying eyepiece.
- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating at the same slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range from T1 to T2. A pure sample will typically have a sharp melting range of 0.5-1.0 °C.[2]

Boiling Point Determination: Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Apparatus and Materials:

- Thiele tube[9]
- Heating oil (e.g., mineral oil)
- Small test tube (e.g., Durham tube, 6x50 mm)[9]
- Capillary tube (sealed at one end)



- Thermometer
- Rubber band or thread[11]
- Bunsen burner or hot plate
- Stand and clamp

Methodology:

- Sample Preparation:
 - Fill the small test tube to about half-full with the liquid sample (0.5-1 mL).
 - Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9][11]
 - Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]
- Measurement:
 - Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main arm of the tube. The oil level should be higher than the side arm to allow for proper convection.[9]
 - Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of oil, ensuring uniform heating.[11]
 - As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.
 - Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.[9]
 - Remove the heat source and allow the apparatus to cool slowly.

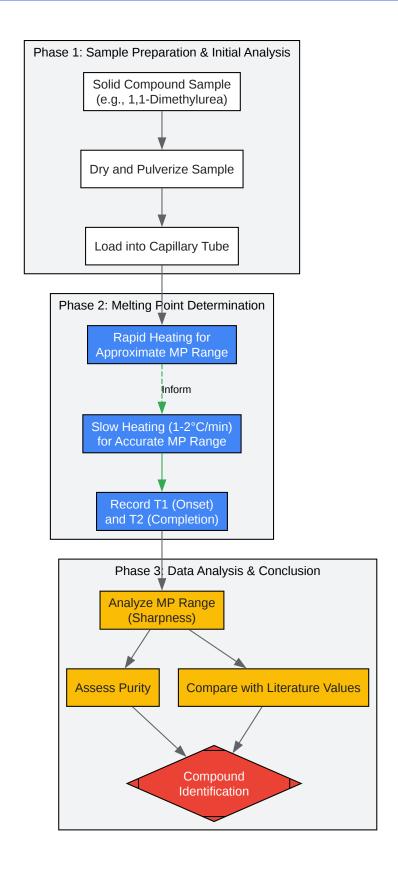


Observe the capillary tube closely. The boiling point is the temperature at which the stream
of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] Record this
temperature.

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization and identification of a solid chemical compound like **1,1-Dimethylurea**.





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